2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Overview
Description
“2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are a group of compounds that have shown a wide range of clinical applications due to their unique structure and properties .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular formula of “this compound” is C6H5N3 . The InChI string is InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H, (H,7,8,9) .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 119.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 41.6 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- An efficient synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a structurally related compound, has been developed. This synthesis involves a one-pot reaction starting from acyl-protected aminoacetone and cyanoacetamide, leading to the target compound with a 60% yield. This method is environmentally benign and avoids the use of excessive Raney nickel, unlike previous methods (Kanamarlapudi et al., 2007).
Biochemical Applications
- Methylated 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues, closely related to 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, have been synthesized and incorporated into triplex-forming oligonucleotides (TFOs). These analogues selectively bind CG inversions in DNA triple helices, demonstrating their potential in biochemical applications, especially in genetic research and potentially in therapeutic interventions (Ranasinghe et al., 2005).
Pharmaceutical Intermediate Synthesis
- The compound has been used in the synthesis of Acyclo-7-desazaguanosin, a structural analog of the antiviral agent Acycloguanosine. This synthesis demonstrates the potential of this compound in creating pharmaceutical intermediates, particularly in the development of antiviral drugs (Seela et al., 1983).
Antitumor Agents
- Novel classical antifolates have been synthesized using a pyrrolo[2,3-d]pyrimidine scaffold, which is structurally similar to this compound. These compounds exhibit potent inhibitory activity against both human dihydrofolate reductase and thymidylate synthase, indicating their potential as antitumor agents (Gangjee et al., 2005).
Catalysis in Organic Synthesis
- New 2-aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones, structurally similar to the compound of interest, have been synthesized using a Brønsted-acidic ionic liquid as a catalyst. This green and reusable catalyst suggests the potential of this compound in sustainable organic synthesis processes (Davoodnia et al., 2010).
Antiviral Research
- Analogues of this compound have shown selective inhibitory activities against herpes simplex viruses in cell culture, highlighting its relevance in antiviral research and potential therapeutic applications (Legraverend et al., 1985).
Future Directions
The future directions for “2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could involve further exploration of its potential applications in various fields, given the wide range of clinical applications of pyrrolopyrimidines . Further studies could also focus on understanding its mechanism of action and safety profile.
Mechanism of Action
Target of Action
The primary target of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is the Janus kinase 1 (JAK1) . JAK1 is a type of intracellular tyrosine kinase that mediates the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity. This inhibition disrupts the signaling of cytokines and growth factors, leading to changes in cellular processes such as inflammation and immune response .
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway. This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
The ADME properties of this compound have been studied in vitro . It has been found to exhibit an IC50 value of 8.5 nM against JAK1, indicating its potent inhibitory activity . Further pharmacokinetic tests are needed to fully understand its bioavailability and distribution within the body .
Result of Action
The inhibition of JAK1 by this compound can lead to a decrease in inflammation and modulation of immune response . This can be beneficial in conditions where these processes are dysregulated, such as in autoimmune diseases .
Biochemical Analysis
Biochemical Properties
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one plays a crucial role in biochemical reactions due to its ability to mimic natural nucleosides. This compound interacts with several enzymes, including thymidylate synthase and dihydrofolate reductase, which are essential for DNA synthesis . The interaction with thymidylate synthase inhibits the conversion of deoxyuridylate to deoxythymidylate, leading to a disruption in DNA replication and cell proliferation . Additionally, this compound has been shown to interact with adenosine receptors, particularly the A1-adenosine receptor, acting as an antagonist . This interaction affects various signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with thymidylate synthase and dihydrofolate reductase leads to cell cycle arrest and apoptosis in rapidly dividing cells . Furthermore, as an adenosine receptor antagonist, this compound can inhibit the adenosine-mediated signaling pathways, affecting processes such as inflammation, neurotransmission, and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of thymidylate synthase, preventing the enzyme from catalyzing the formation of deoxythymidylate from deoxyuridylate . This binding interaction is competitive, meaning that the compound competes with the natural substrate for the enzyme’s active site. Additionally, this compound inhibits dihydrofolate reductase, leading to a decrease in tetrahydrofolate levels, which are necessary for nucleotide biosynthesis . The compound’s antagonistic action on adenosine receptors involves binding to the receptor and blocking the effects of adenosine, thereby modulating downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s role in disrupting DNA synthesis and cell cycle progression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as myelosuppression and gastrointestinal disturbances have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for its metabolism include cytochrome P450 isoforms and uridine diphosphate-glucuronosyltransferases . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys. The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of nucleotide pools and affect cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound can accumulate in the nucleus, where it exerts its effects on DNA synthesis and repair . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with DNA and nuclear enzymes . This localization is facilitated by the compound’s structural similarity to nucleosides, allowing it to be incorporated into nucleic acids . Additionally, post-translational modifications and targeting signals may direct the compound to specific nuclear compartments, enhancing its activity and function .
Properties
IUPAC Name |
2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-3-2-4-5(11)9-7(8)10-6(4)12/h2-3H,1H3,(H3,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCBWFNVTDNYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442005 | |
Record name | 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90065-66-0 | |
Record name | 2-amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.